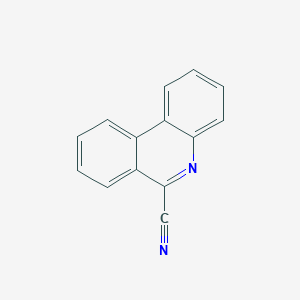
6-Phenanthridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenanthridinecarbonitrile is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by a phenanthridine core with a nitrile group attached at the 6th position. Phenanthridine derivatives have been of significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV irradiation. This method is efficient and yields phenanthridine derivatives in good quantities . Another method involves the use of I2-mediated sp3 C–H amination of aniline precursors, which provides a straightforward and metal-free approach to synthesize phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenanthridinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when irradiated at 2537 Å in neutral 9:1 2-propanol/water, it forms dimethyl-(6-phenanthridinyl)methanol, phenanthridine, and 6,6′-biphenanthridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and irradiation sources to achieve the desired products .
Major Products Formed:
Applications De Recherche Scientifique
6-Phenanthridinecarbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, phenanthridine derivatives are known for their DNA-binding properties and are used in the development of fluorescent markers and probes . In medicine, these compounds exhibit antitumor, antiparasitic, and antimicrobial activities, making them potential candidates for drug development . Additionally, in the industry, this compound is used in the production of advanced materials and as a precursor for various functionalized compounds .
Mécanisme D'action
The mechanism of action of 6-Phenanthridinecarbonitrile involves its interaction with molecular targets such as DNA and enzymes. Phenanthridine derivatives are known to intercalate into DNA, disrupting its structure and function. This interaction can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to antitumor effects . Additionally, these compounds can interact with bacterial cell wall proteins, affecting cell wall permeability and exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-Phenanthridinecarbonitrile include other phenanthridine derivatives such as phenanthridin-6-ones, phenanthridine-6-carboxylates, and phenanthridine-6-phosphonates . These compounds share the phenanthridine core structure but differ in their functional groups and substitution patterns.
Uniqueness: this compound is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications .
Propriétés
Numéro CAS |
2176-28-5 |
|---|---|
Formule moléculaire |
C14H8N2 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
phenanthridine-6-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H |
Clé InChI |
VCSHKHPWFRQOOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


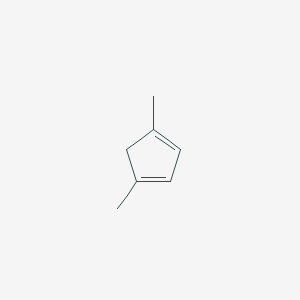
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
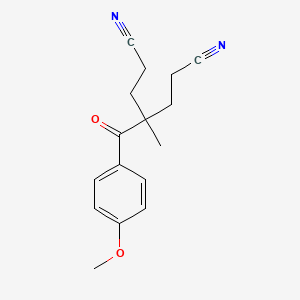
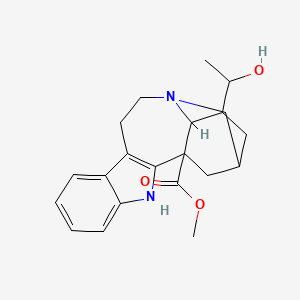

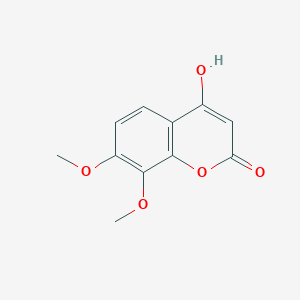
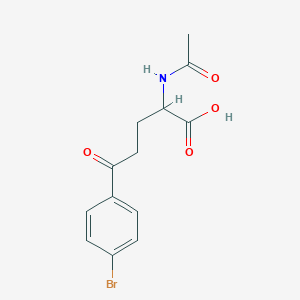


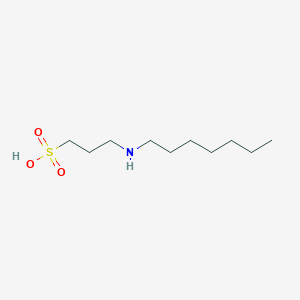
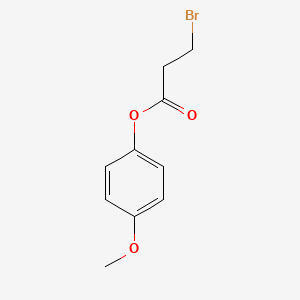
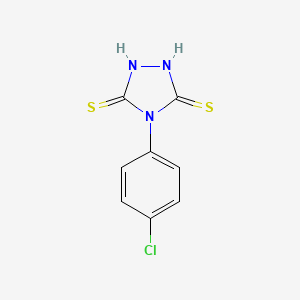
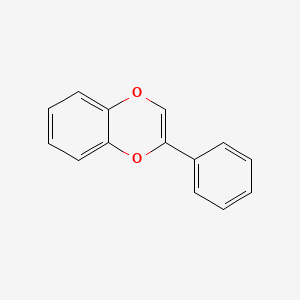
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
